n-Boc-n-methyl-(r)-homophenylalanine
Description
The compound “n-Boc-n-methyl-®-homophenylalanine” is a type of amino acid derivative. It is commonly used in peptide synthesis . The “Boc” in its name refers to the tert-butoxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis for the protection of amino groups .
Synthesis Analysis
The synthesis of “n-Boc-n-methyl-®-homophenylalanine” involves the use of the Boc protecting group. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A simple, rapid, and efficient N-Boc protection of amines can be achieved under ultrasound irradiation and catalyst-free conditions . This method offers several advantages such as excellent yield, short reaction time, mild conditions, and the absence of any auxiliary substances .Chemical Reactions Analysis
The Boc group can be removed (deprotected) from the amino acid under certain conditions. One method for the selective deprotection of the N-Boc group uses oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
The physical and chemical properties of “n-Boc-n-methyl-®-homophenylalanine” would depend on its specific structure. For example, Boc-protected amino acids are generally stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(4)13(14(18)19)11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLVCPGFCPBNQ-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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